molecular formula C22H22ClNO4S2 B3959522 (5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3959522
M. Wt: 464.0 g/mol
InChI Key: VLCZGAMTBAQPEF-XDHOZWIPSA-N
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Description

The compound “(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4S2/c1-13-7-14(2)9-16(8-13)27-5-4-6-28-20-17(23)10-15(11-18(20)26-3)12-19-21(25)24-22(29)30-19/h7-12H,4-6H2,1-3H3,(H,24,25,29)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCZGAMTBAQPEF-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=S)S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of various substituents. A common synthetic route might involve:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.

    Introduction of Substituents: The chloro, methoxy, and dimethylphenoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanylidene to sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the methylene group to a methyl group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the chloro or methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives can act as catalysts in organic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes like proteases and kinases.

    Antimicrobial Activity: Exhibits activity against bacteria, fungi, and viruses.

Medicine

    Anti-inflammatory: Potential anti-inflammatory agents.

    Anticancer: Investigated for anticancer properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Key intermediates in drug synthesis.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity. The substituents can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzothiazoles: Exhibits antimicrobial and anticancer activities.

    Oxazolidinones: Used as antibiotics.

Uniqueness

The unique combination of substituents in “(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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